14-Bromo-1-tetradecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

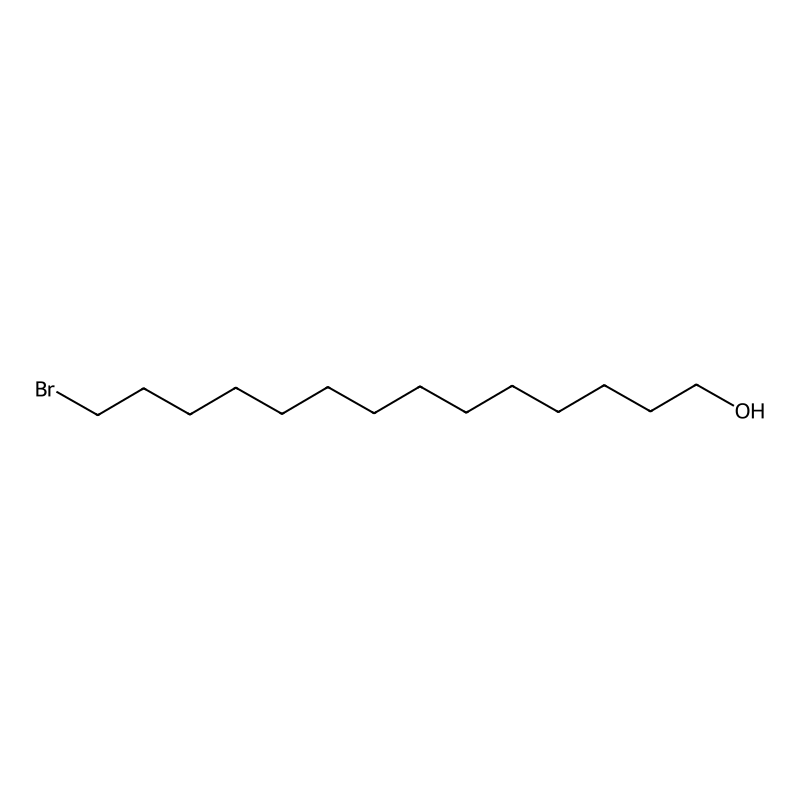

14-Bromo-1-tetradecanol is a halogenated organic compound with the molecular formula and a molecular weight of 293.28 g/mol. It is classified as a fatty alcohol, specifically a bromo derivative of tetradecanol, which features a long hydrocarbon chain. The compound is known for its unique structural properties, including the presence of a bromine atom at the 14th carbon position of the tetradecanol chain. This modification significantly influences its chemical behavior and biological activity .

There is no documented research on the specific mechanism of action of 14-Bromo-1-tetradecanol in biological systems. Its potential effects would likely depend on the context of its application.

Organic Synthesis

14-Bromo-1-tetradecanol possesses a long aliphatic chain with a terminal bromine atom and a hydroxyl group. This combination can be useful as a starting material for various organic synthesis reactions. The bromo group can participate in substitution reactions to introduce new functionalities, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions PubChem: .

Material Science

The long hydrocarbon chain of 14-Bromo-1-tetradecanol can contribute to hydrophobic (water-repelling) properties. This characteristic might be of interest for research in developing water-resistant coatings, lubricants, or self-assembling molecules for nanotechnology applications.

Biological Studies

While specific research on 14-Bromo-1-tetradecanol is lacking, some long-chain alcohols with similar structures have been explored for their potential biological activities. Further research is needed to determine if 14-Bromo-1-tetradecanol possesses any interesting biological properties.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different alcohol derivatives.

- Esterification: It can react with carboxylic acids to form esters, which are important in synthetic organic chemistry.

- Reduction: The bromo group can be reduced to form 1-tetradecanol, enhancing its utility in synthetic pathways .

This compound exhibits notable biological activities, particularly in the context of neurobiology. Research indicates that 14-Bromo-1-tetradecanol has implications in neuronal growth and development. It has been studied for its potential effects on neuronal cells, suggesting that it may promote neuronal differentiation and growth . Additionally, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are critical for drug metabolism and synthesis in biological systems .

The synthesis of 14-Bromo-1-tetradecanol typically involves the bromination of 1-tetradecanol. The general procedure includes:

- Bromination Reaction: Reacting tetradecanol with bromine (Br₂) under controlled conditions, often using solvents like dichloromethane.

- Purification: The product is purified through techniques such as recrystallization or column chromatography to obtain high-purity 14-Bromo-1-tetradecanol .

14-Bromo-1-tetradecanol finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Neuroscience Research: Due to its effects on neuronal cells, it is used in studies related to neurodevelopment and neuropharmacology.

- Chemical Manufacturing: Utilized in producing surfactants and emulsifiers due to its amphiphilic nature .

Studies have shown that 14-Bromo-1-tetradecanol interacts with various biological systems. Its role as an inhibitor of cytochrome P450 enzymes suggests potential implications in drug interactions and metabolism. Moreover, its ability to influence neuronal growth indicates that it may interact with cellular signaling pathways involved in neurodevelopment . These interactions warrant further investigation to fully understand its pharmacological profiles.

Several compounds share structural similarities with 14-Bromo-1-tetradecanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Tetradecanol | C14H30O | Non-halogenated fatty alcohol; used in cosmetics |

| 12-Bromododecanol | C12H25BrO | Similar structure; shorter carbon chain |

| 16-Bromopentadecanol | C15H31BrO | Longer carbon chain; different biological effects |

| 14-Chloro-1-tetradecanol | C14H29ClO | Chlorinated variant; different reactivity |

| 14-Iodo-1-tetradecanol | C14H29IO | Iodinated derivative; potential for unique reactions |

These compounds highlight the uniqueness of 14-Bromo-1-tetradecanol due to its specific bromination at the terminal carbon position, which influences both its chemical reactivity and biological activity compared to other similar fatty alcohols .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant